![molecular formula C24H26N2O5 B2849308 3-(2,3-二氢苯并[b][1,4]二氧杂环己烷-6-基)-8-((4-乙基哌嗪-1-基)甲基)-7-羟基-4H-香豆素-4-酮 CAS No. 845989-35-7](/img/structure/B2849308.png)

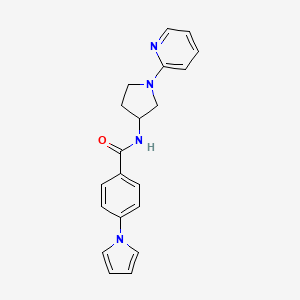

3-(2,3-二氢苯并[b][1,4]二氧杂环己烷-6-基)-8-((4-乙基哌嗪-1-基)甲基)-7-羟基-4H-香豆素-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one” is a complex molecule that has been studied for its potential use as an immunomodulator . It has been found to have strong inhibitory activity against jack bean urease .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis

The molecular structure of this compound is complex. It has been reported that similar compounds have been synthesized and their structures studied. For example, a complex [Cu 2 (L) 4 DMSO 2]·2DMSO (HL = (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid) was synthesized and its structure was studied .科学研究应用

合成与表征

研究了香豆素衍生物在各种介质中的制备和表征,重点研究了它们的抗氧化活性。例如,已经合成和表征了香豆素取代的杂环化合物,与维生素 C 等标准抗氧化剂相比,它们表现出显着的抗氧化活性 (Abd-Almonuim、Mohammed 和 Al-khalifa,2020 年)。另一项研究重点是使用淀粉溶液作为催化剂的一锅法合成四氢苯并[b]吡喃和二氢吡喃并[c]色烯衍生物,突出了无毒和可生物降解催化剂的使用 (Hazeri 等人,2014 年)。

生物活性与潜在治疗用途

对修饰的香豆素及其衍生物的研究在各种生物应用中显示出前景。例如,取代的四氢苯并[c]色烯-6-酮的曼尼希碱对中枢和周围神经系统显示出潜在的兴奋剂活性,表明可能的治疗应用 (Garazd 等人,2002 年)。此外,已经记录了罗布斯酸和相关的 4-羟基-3-苯基香豆素的合成,为合成方法和此类化合物的潜在应用做出了贡献 (Jain 和 Jain,1973 年)。

作用机制

Target of Action

The primary target of this compound is the enzyme urease . Urease is a crucial enzyme in the nitrogen metabolism of many organisms, catalyzing the hydrolysis of urea into ammonia and carbon dioxide .

Mode of Action

The compound interacts with urease, inhibiting its activity . . This could potentially alter the enzyme’s conformation or active site, preventing it from catalyzing its usual reaction .

Biochemical Pathways

By inhibiting urease, the compound disrupts the normal nitrogen metabolism within the organism. This can have downstream effects on various biochemical pathways, particularly those involving the utilization or detoxification of ammonia .

Result of Action

The inhibition of urease by this compound can lead to a buildup of urea and a decrease in ammonia levels within the organism. This can have various molecular and cellular effects, depending on the specific biological context .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s inhibitory effect on urease might be affected by the concentration of urea in the environment .

属性

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-2-25-7-9-26(10-8-25)14-18-20(27)5-4-17-23(28)19(15-31-24(17)18)16-3-6-21-22(13-16)30-12-11-29-21/h3-6,13,15,27H,2,7-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUCVLWFGMXDQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2849227.png)

![7-[1-(4-Chloro-2-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2849230.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B2849236.png)

![2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2849239.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2849242.png)

![2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine](/img/structure/B2849244.png)

![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2849245.png)

![2-(3,4-dimethoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2849247.png)